2-(R)-Phenyl-2-(3-pyrroline-1-yl)ethanol
Description
2-(R)-Phenyl-2-(3-pyrroline-1-yl)ethanol is a chiral ethanol derivative featuring a phenyl group in the R-configuration and a 3-pyrroline ring at the 2-position. Key characterization techniques, such as IR spectroscopy and NMR, would be critical for confirming its configuration and purity, as demonstrated in studies on gem-dimethyl-substituted cycloheptenes and nitrobenzoylbenzophenone derivatives .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R)-2-(2,5-dihydropyrrol-1-yl)-2-phenylethanol |
InChI |
InChI=1S/C12H15NO/c14-10-12(13-8-4-5-9-13)11-6-2-1-3-7-11/h1-7,12,14H,8-10H2/t12-/m0/s1 |
InChI Key |
AOKXUMARJFHZNA-LBPRGKRZSA-N |
Isomeric SMILES |
C1C=CCN1[C@@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
C1C=CCN1C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
o-Nitrobenzoylbenzophenone (Compound 8)
- Structure: Features a nitro group at the ortho position of a benzoylbenzophenone backbone.
- Synthesis : Prepared via nitration of 1-nitrotoluene and benzaldehyde in chloroform with concentrated nitric acid, achieving a 98% yield .
- Properties : Melting point of 75–77°C; IR spectra confirm nitro and ketone functional groups.
- Comparison: Unlike 2-(R)-Phenyl-2-(3-pyrroline-1-yl)ethanol, this compound lacks chirality and ethanol/pyrroline moieties but shares aromatic nitro precursors.
2-Phenylindole
- Structure : Aromatic indole core substituted with a phenyl group.
- Synthesis: Derived from catalytic reduction of nitrobenzoylbenzophenone (Compound 8) with 85% yield .
- Comparison: While both compounds incorporate phenyl groups, 2-phenylindole lacks the ethanol and pyrroline functionalities. Its synthesis highlights reductive pathways that may parallel the main compound’s preparation.
CF2, CF3, and CF4 Sulfonamide Derivatives
- Structures :
- CF2 : N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide.
- CF3 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)pentanamide.
- CF4 : 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoyl)phenyl)pentanamide .
- Comparison: These sulfonamide-isoxazole/thiazole hybrids differ significantly in backbone structure but share heterocyclic motifs. Their synthesis likely involves sulfamoyl coupling, contrasting with the ethanol/pyrroline system of the main compound.
Stereochemical and Conformational Analysis
- The R-configuration of this compound necessitates advanced stereochemical characterization, akin to studies on gem-dimethyl-substituted cycloheptenes. Low-temperature NMR (-40°C) and molecular modeling were used to resolve conformational equilibria in the latter, suggesting similar methods would apply to the main compound .
- In contrast, compounds like o-nitrobenzoylbenzophenone lack stereocenters, simplifying their analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
